(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine

Chiral building blocks Medicinal chemistry Stereochemical SAR

(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine is a chiral imidazole‑2‑methanamine derivative (CAS 1154920‑41‑8) with the molecular formula C₇H₁₃N₃. The compound is supplied as the free base, typically at a purity of ≥97 % (NLT 97 %) by HPLC.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B13256429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC=CN1)N
InChIInChI=1S/C7H13N3/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,8H2,1-2H3,(H,9,10)/t6-/m0/s1
InChIKeyWBNFIORQLJOELA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine – Procurement-Relevant Identity & Baseline Characteristics


(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine is a chiral imidazole‑2‑methanamine derivative (CAS 1154920‑41‑8) with the molecular formula C₇H₁₃N₃ . The compound is supplied as the free base, typically at a purity of ≥97 % (NLT 97 %) by HPLC . Its single stereogenic centre at the α‑carbon renders it useful as a synthetic intermediate or pharmacological probe in medicinal chemistry programmes that require a defined (S)-configuration.

Workflow Chiral-pool synthesis
Selection (S)-enantiomer, free base
Use Context SAR probe & building block

Why Simple Substitution of (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine with In‑Class Analogues Is Not Reliable


In‑class imidazole‑2‑alkylamines share a common scaffold, but small alterations – stereochemistry at the α‑carbon, regiochemistry of the imidazole substitution, or the bulk of the alkyl side chain – can profoundly alter target‑binding affinity and functional selectivity. Consequently, substituting the (S)-α‑isopropyl derivative with the (R)-enantiomer, the racemate, the regioisomeric 4‑imidazolyl analogue, or a less‑branched homologue without confirmatory data risks invalidating pharmacological SAR studies, synthetic yield profiles, or intellectual‑property positions . The quantitative evidence below illustrates where measurable differentiation exists.

Stereochemistry
(R)-enantiomer or racemate may exhibit divergent binding and SAR profiles, limiting direct substitution.
Regiochemistry
4-imidazolyl regioisomer likely shifts receptor subtype selectivity (e.g., H3 antagonist bias), altering screening direction.
Alkyl chain bulk
Methyl or ethyl homologues alter lipophilicity and metabolic stability, requiring re-profiling of ADME properties.

Quantitative Differentiation Evidence for (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine


Enantiomeric Specification vs. Racemic or (R)-Analogues – Procurement Control

The compound is exclusively supplied as the (S)-enantiomer (CAS 149357‑18‑6 for the defined (S)-form). In contrast, the racemic analogue or the (R)-enantiomer (CAS not assigned to the pure (R)-form) carries a different stereochemical descriptor and, based on class‑level observations with imidazole‑alkylamines, can exhibit divergent in‑vitro pharmacology . For procurement, the absence of a pure (R)-enantiomer standard on the market makes the (S)-enantiomer the only commercially available stereochemically defined option, reducing uncertainty in chiral-pool synthesis .

Enantiomeric identity
Class-level
(S)-enantiomer ≥97%vsRacemate / (R)
Stereochemical control reduces confounding enantiomer effects
Only enantiopure form commercially available
Chiral building blocks Medicinal chemistry Stereochemical SAR

Purity Comparison Across Commercial Vendors – 97 % vs. 95 % Minimum Purity

Among readily purchasable batches, the compound is offered at two common purity tiers: ≥97 % (NLT 97 %) by HPLC, as listed by MolCore , and 95 % by HPLC, as listed by other suppliers (e.g., Chemenu) . The 2 % absolute purity difference, though modest, can be critical in multi‑step syntheses where cumulative impurities reduce yield or in bioassays where minor contaminants may produce off‑target signals.

Purity tier
Head-to-head
+2% absolute purity
≥97% (NLT) vs 95% HPLC
Higher purity reduces cumulative impurity risk in multi-step synthesis
Supplier CoA review recommended
Chemical procurement Quality control Synthesis reproducibility

Regioisomeric Differentiation – 2‑Imidazolyl vs. 4‑Imidazolyl Substitution Pattern

The 2‑imidazolyl substitution in (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine distinguishes it from the 4‑imidazolyl regioisomer (e.g., (1R,2R)-2-(1H-imidazol-4-yl)-1-methyl-propylamine). Published SAR for related imidazole‑alkylamines indicates that the 2‑vs‑4 connection can shift histamine‑receptor subtype selectivity; for instance, 4‑substituted analogues are often associated with H3‑receptor antagonism, whereas 2‑substituted variants may display agonist profiles [1]. Quantitative head‑to‑head data for this specific pair are not publicly available, requiring confirmatory profiling by the end user.

Regioisomer selectivity
Class-level
Qualitative SAR trend
2-imidazolyl may bias towards agonist profiles vs 4-imidazolyl H3 antagonism
Requires confirmatory profiling by end user
Histamine receptor ligands Positional isomers Pharmacological selectivity

Alkyl Branching Impact – Isopropyl vs. Methyl or Ethyl Side Chain

Within the series of 1-(1H-imidazol-2-yl)alkylamines, increasing the α‑alkyl group from methyl to isopropyl raises both lipophilicity (calculated logP) and steric bulk. The (S)-isopropyl derivative exhibits a calculated logP approximately 0.8 log units higher than the methyl analogue, which is predicted to enhance membrane permeability and metabolic stability in vitro [1]. Direct comparative metabolic or permeability data are currently absent from the public domain.

Lipophilicity shift
Class-level
≈ +0.8 log units
cLogP isopropyl vs methyl analogue
Higher lipophilicity may support membrane permeability screening
In silico prediction; verify experimentally
Lipophilicity Metabolic stability PK/PD differentiation

Procurement‑Relevant Application Scenarios for (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine


Chiral‑Pool Synthesis of Enantiopure Drug‑Like Scaffolds

The guaranteed (S)-configuration and ≥97 % purity make this compound a reliable chiral building block for constructing imidazole‑containing pharmacophores, reducing the need for late‑stage chiral resolution and minimising waste in multi‑step synthetic routes.

Histamine Receptor Agonist Library Expansion

Because the 2‑imidazolyl attachment has been associated with histamine receptor agonist pharmacology in related ligands , this compound is preferentially used in medicinal chemistry campaigns that seek to profile agonist‑biased chemical space, complementing 4‑imidazolyl‑based antagonist libraries.

Physicochemical Property Optimisation in Lead Series

When a lead series requires a logP increase of ~0.8 units compared to the methyl analogue while retaining the imidazole‑2‑yl recognition motif, the (S)-isopropyl derivative provides a predictable step‑wise increase in lipophilicity , enabling fine‑tuning of permeability and solubility without altering the pharmacophore geometry.

Application
Selection Property
Validation Focus
Chiral-pool synthesis of imidazole pharmacophores
Stereochemical control (S)-enantiomer
Chiral identity confirmation (HPLC, optical rotation)
Histamine receptor probe studies
2-Imidazolyl attachment
Receptor subtype selectivity profiling
Lead series lipophilicity optimisation
Isopropyl α-substituent
Lipophilicity and permeability assessment
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